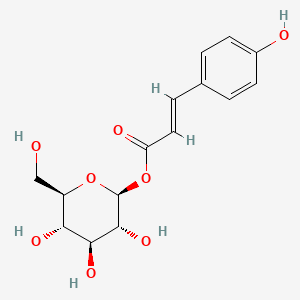

1-O-(4-Coumaroyl)-beta-D-glucose

概要

説明

1-O-(4-Coumaroyl)-beta-D-glucose is a naturally occurring compound found in various plants. It is a type of hydroxycinnamic acid ester, specifically a conjugate of 4-coumaric acid and glucose. This compound is known for its antioxidant properties and plays a significant role in plant metabolism and defense mechanisms .

作用機序

Target of Action

The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .

Mode of Action

This compound interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .

Result of Action

The action of this compound leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .

Action Environment

The biosynthesis of secondary metabolites like this compound may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .

生化学分析

Biochemical Properties

1-O-(4-Coumaroyl)-beta-D-glucose plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites, including flavonoids, lignins, and coumarins. The compound interacts with several enzymes, such as 4-coumarate-CoA ligase, which catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid . This enzyme is essential for channeling the metabolic flux towards the biosynthesis of different phenylpropanoids. Additionally, this compound is involved in the formation of hydroxycinnamoyl esters, which are important for plant defense mechanisms .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes glucose uptake in HuH7 cells, which can have implications for cellular metabolism and energy production . The compound also exhibits antioxidant properties, protecting cells from oxidative stress and damage. This protection is achieved through the scavenging of reactive oxygen species (ROS) and the chelation of metal ions, which can prevent the formation of harmful free radicals . Furthermore, this compound has been reported to modulate cell signaling pathways and gene expression, contributing to its cytoprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to enzymes such as 4-coumarate-CoA ligase, facilitating the formation of 4-coumaroyl-CoA . This interaction is crucial for the biosynthesis of phenylpropanoids and other secondary metabolites. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression . The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that this compound remains stable under certain conditions, but its antioxidant activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to have sustained cytoprotective effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to promote glucose uptake and exhibit antioxidant properties without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various secondary metabolites, including flavonoids, lignins, and coumarins . The compound interacts with enzymes such as 4-coumarate-CoA ligase, which catalyzes the formation of 4-coumaroyl-CoA . This interaction is crucial for channeling the metabolic flux towards the biosynthesis of different phenylpropanoids. Additionally, this compound can affect the levels of other metabolites, influencing overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules . This localization can influence the compound’s activity and function, contributing to its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or vacuoles, where it can exert its effects . This localization is important for the compound’s activity, as it allows for interactions with specific enzymes and other biomolecules within the cell . The subcellular distribution of this compound can also affect its stability and overall function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4-Coumaroyl)-beta-D-glucose typically involves the esterification of 4-coumaric acid with glucose. One common method includes the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic linkage. For instance, glycosyl o-alkynylbenzoates can be used as donors with gold(I) complex as a catalyst . The reaction conditions often involve low temperatures and specific solvents to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

化学反応の分析

Types of Reactions: 1-O-(4-Coumaroyl)-beta-D-glucose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the coumaroyl moiety, leading to the formation of different hydroxycinnamic acid derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of various glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts to enhance the reaction rate.

Major Products: The major products formed from these reactions include various hydroxycinnamic acid derivatives and glycosides, which can have different biological activities and properties .

科学的研究の応用

1-O-(4-Coumaroyl)-beta-D-glucose has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the properties and reactions of hydroxycinnamic acid esters.

Biology: The compound is studied for its role in plant metabolism and defense mechanisms.

類似化合物との比較

1-O-(4-Coumaroyl)-beta-D-glucose can be compared with other hydroxycinnamic acid esters, such as:

Chlorogenic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.

Caffeoyl glucose: A compound with similar structure but different biological activities.

Feruloyl glucose: Known for its role in plant cell wall structure and defense.

The uniqueness of this compound lies in its specific combination of 4-coumaric acid and glucose, which imparts distinct biological activities and properties compared to other similar compounds.

生物活性

1-O-(4-Coumaroyl)-beta-D-glucose is a phenolic compound that exhibits a range of biological activities due to its structural properties. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound (C15H18O8) is a glycosylated derivative of coumaric acid. The presence of the glucose moiety enhances its solubility and bioavailability, while the coumaroyl group contributes to its antioxidant and anti-inflammatory properties.

Biological Activities

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant capabilities of this compound. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.

- Mechanism : The compound's phenolic structure allows it to donate electrons, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation.

- Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : It modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators like TNF-α and IL-6.

- Case Study : A study involving animal models of inflammation showed that administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens.

- Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.

- Case Study : In vitro assays revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Absorption : Enhanced by the glycosylation, allowing better solubility in gastrointestinal fluids.

- Distribution : Predominantly found in liver and kidney tissues post-administration, indicating potential organ-specific effects.

- Metabolism : Undergoes phase I metabolism via oxidation and phase II conjugation processes, influencing its bioactivity and elimination .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNCQKUYZOSARM-QVLXMGEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-64-2 | |

| Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。